molecular formula C16H20BNO2 B15248476 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B15248476
M. Wt: 269.1 g/mol
InChI Key: GVRCZWRUXJASQV-UHFFFAOYSA-N
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Description

5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organoboron compound that features a quinoline ring substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 5-methyl-7-bromoquinoline with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging due to the quinoline ring’s ability to fluoresce.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its combination of a quinoline ring and a boronate ester group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring both fluorescence and reactivity in cross-coupling reactions .

Properties

Molecular Formula

C16H20BNO2

Molecular Weight

269.1 g/mol

IUPAC Name

5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C16H20BNO2/c1-11-9-12(10-14-13(11)7-6-8-18-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3

InChI Key

GVRCZWRUXJASQV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CC=NC3=C2)C

Origin of Product

United States

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